REACTION_SMILES
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[C:24]([O:25][BH-:26]([O:27][C:28](=[O:29])[CH3:30])[O:31][C:32](=[O:33])[CH3:34])(=[O:35])[CH3:36].[CH3:1][c:2]1[c:3]([NH2:4])[cH:5][cH:6][cH:7][c:8]1[N+:9](=[O:10])[O-:11].[CH3:20][C:21](=[O:22])[OH:23].[CH:12](=[O:13])[c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1.[Cl:43][CH:44]([Cl:45])[CH3:46].[Na+:37].[Na+:42].[O-:38][C:39]([OH:40])=[O:41]>>[CH3:1][c:2]1[c:3]([NH:4][CH2:12][c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:5][cH:6][cH:7][c:8]1[N+:9](=[O:10])[O-:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(N)cccc1[N+](=O)[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CC(=O)O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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O=Cc1ccccc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1c(NCc2ccccc2)cccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |